molecular formula C24H26N6O3S B279885 N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B279885
M. Wt: 478.6 g/mol
InChI Key: CZMZZOOYQWXKRN-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known as DMTA, is a chemical compound that has gained significant attention in recent years for its potential applications in scientific research. DMTA is a member of the triazole family of compounds, which are known for their diverse range of biological activities. In

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood, but it is thought to involve the inhibition of several key cellular pathways involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to be dysregulated in many types of cancer. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in addition to its anti-cancer activity. For example, this compound has been shown to have antioxidant activity, which may be beneficial in the treatment of a variety of diseases, including neurodegenerative disorders and cardiovascular disease. Additionally, this compound has been shown to have anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments is its potent anti-cancer activity. This makes it an attractive candidate for the development of new cancer therapies. Additionally, this compound has a relatively low toxicity profile, which makes it a safer alternative to many other anti-cancer compounds. However, there are also some limitations to using this compound in lab experiments. For example, this compound is a relatively new compound, and there is still much that is not understood about its mechanism of action and potential side effects.

Future Directions

There are a number of future directions that could be pursued in the study of N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One promising area of research involves the development of new cancer therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, there is also potential for the development of new drugs based on the triazole family of compounds, of which this compound is a member.

Synthesis Methods

The synthesis of N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves a multi-step process that begins with the reaction of 3,4-dimethoxyaniline with 2-bromoacetic acid to form N-(3,4-dimethoxyphenyl)glycine. This intermediate is then reacted with thionyl chloride to form N-(3,4-dimethoxyphenyl)glycine chloride. The final step involves the reaction of N-(3,4-dimethoxyphenyl)glycine chloride with 5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol to form this compound.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the development of new cancer therapies. This compound has been shown to have potent anti-cancer activity in vitro against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer cells in vivo in animal models.

Properties

Molecular Formula

C24H26N6O3S

Molecular Weight

478.6 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[5-(2,5-dimethylpyrazol-3-yl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H26N6O3S/c1-15-6-9-18(10-7-15)30-23(19-12-16(2)28-29(19)3)26-27-24(30)34-14-22(31)25-17-8-11-20(32-4)21(13-17)33-5/h6-13H,14H2,1-5H3,(H,25,31)

InChI Key

CZMZZOOYQWXKRN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)OC)OC)C4=CC(=NN4C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)OC)OC)C4=CC(=NN4C)C

Origin of Product

United States

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